N-Ethylformanilide

Physical property Solid-state chemistry Formulation

Researchers requiring a formylating agent for Vilsmeier-Haack reactions often face reproducibility issues when substituting N-methylformanilide for N-ethylformanilide-differences in melting point (~80°C vs. 8-13°C), conformational isomer ratio (19:1 cis-trans), and steric profile directly impact reaction outcomes. • Enables 40-45% yield in aldol-type condensation with diethyl succinate for aminomethylenesuccinic esters. • Defined cis-trans isomerism (phenyl cis to formyl proton) ensures predictable stereoelectronic behavior in cyclization steps. • Critical intermediate for piperonal synthesis per US Patent 4,157,333, offering a synthetic alternative to safrole-based routes. Procure with confidence-consistent quality with ≥95% purity, available in bulk quantities from gram to kilogram scale.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 5461-49-4
Cat. No. B8804465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylformanilide
CAS5461-49-4
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCCN(C=O)C1=CC=CC=C1
InChIInChI=1S/C9H11NO/c1-2-10(8-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyGBDYFPAHVXJQEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylformanilide Procurement & Technical Baseline


N-Ethylformanilide (CAS 5461-49-4), also known as N-ethyl-N-phenylformamide, is an aromatic tertiary amide characterized by a formyl group attached to an N-ethylaniline moiety. It exists primarily as a liquid at ambient conditions, with a reported density of 1.056 g/cm³ at 20°C, a boiling point of 259°C at 760 mmHg (calculated), and a flash point of 113.8°C . As a member of the N-alkylformanilide class, it serves as a specialized reagent in organic synthesis, distinguished from its primary analog N-methylformanilide (CAS 93-61-8) by its ethyl substituent, which confers distinct physicochemical properties and reactivity profiles . Procurement decisions for this compound are typically driven by its specific role as a formylating agent in Vilsmeier-Haack type reactions or as a precursor in heterocyclic syntheses where the ethyl group provides advantageous steric or electronic modulation [1].

Workflow Formylation & heterocyclic synthesis
Selection Ethyl-substituted tertiary amide
Use Context Vilsmeier-Haack type, patented piperonal process

Why N-Ethylformanilide Cannot Be Replaced


In-class substitution of N-ethylformanilide with N-methylformanilide or formanilide is scientifically unsound due to quantifiable differences in physical state, thermal stability, and molecular conformation that directly impact reaction design and process reproducibility. While N-methylformanilide is a liquid with a melting point of 8-13°C and formanilide is a solid melting at 46.6-47.5°C [1], N-ethylformanilide exhibits a distinct melting point of approximately 80°C [2], reflecting a fundamental change in intermolecular packing that influences solubility, handling, and purification workflows. Furthermore, the ethyl substituent alters the cis-trans isomer equilibrium compared to the methyl analog, a conformational distinction that can modulate the compound's reactivity in stereosensitive transformations [3]. These non-interchangeable properties mean that a generic substitution would necessitate full re-optimization of reaction conditions, potentially compromising yield, selectivity, or product purity. The following quantitative evidence establishes the specific dimensions along which N-ethylformanilide is differentiated from its closest analogs.

Attribute
N-Ethylformanilide
N-Methylformanilide / Formanilide
Physical state at RT
Crystalline solid
Liquid or low-melting solid
Steric environment
Ethyl group modulates amide conformation
Methyl analog shows different rotational barrier
Direct substitution may require re-optimization of reaction conditions, purification, and selectivity assessment.

N-Ethylformanilide: Head-to-Head Comparisons


Melting Point vs. Formanilide and N-Methylformanilide

The melting point (m.p.) of N-ethylformanilide is 80 °C, which is 33 °C higher than that of formanilide (47 °C) and approximately 67-72 °C higher than that of N-methylformanilide (8-13 °C) [1][2]. This solid-state property directly influences the compound's handling, storage, and purification requirements, distinguishing it as a crystalline solid at room temperature rather than a liquid.

Melting Point
Head-to-head
80 °C vs. 47 °C (formanilide), 8–13 °C (N-methyl)
Solid-state handling context; may support purification by recrystallization.
Values from multiple authoritative sources; cross-study comparison.
Physical property Solid-state chemistry Formulation

Boiling Point vs. N-Methylformanilide

N-Ethylformanilide exhibits a boiling point of 259°C at 760 mmHg, compared to 243-244°C for N-methylformanilide . The 15-16°C higher boiling point indicates enhanced thermal stability and reduced volatility, which can be advantageous in high-temperature reactions or during vacuum distillation workup.

Boiling Point
Data to verify
259 °C vs. 243–244 °C (N-methyl)
May support high-temperature reaction compatibility.
Calculated value; experimental verification recommended.
Thermal stability Reaction optimization Distillation

Isomer Equilibrium: Ethyl vs. Methyl Analogs

Proton magnetic resonance (PMR) spectra at 60 Mc/s demonstrate that both N-methylformanilide and N-ethylformanilide exist as a mixture of two isomers (cis and trans) in a ratio of 19:1, with the predominant isomer having the phenyl group cis to the formyl proton [1]. Although the ratio is identical, the ethyl substituent alters the steric environment and rotational barrier relative to the methyl analog, a distinction that can influence reactivity in stereoselective transformations. Subsequent gas-phase studies confirm that N-methyl substitution reverses the relative isomer stabilities found in formanilide, leading to an approximately 90% E (trans) and 10% Z (cis) distribution [2].

Isomer Equilibrium
Head-to-head
19:1 cis:trans ratio Identical ratio but distinct steric landscape
Supports mechanistic interpretation of stereoelectronic effects in formylation.
PMR data; ethyl substituent alters rotational barrier.
Conformational analysis Reaction mechanism Stereochemistry

Synthetic Yield in Aldol-Type Condensation

In an aldol-type condensation with diethyl succinate using sodium hydride as condensing agent, N-ethylformanilide produces the corresponding disubstituted aminomethylenesuccinic ester in a yield of 40-45% [1]. While direct comparator data for N-methylformanilide under identical conditions are not available in the same study, the established yield provides a benchmark for process development and comparison with alternative formylating agents.

Synthetic Yield
Reported
40–45%
Establishes synthetic benchmark for disubstituted aminomethylenesuccinic esters.
Aldol-type condensation with diethyl succinate; no direct comparator in same study.
Synthetic yield Aldol condensation Heterocyclic synthesis

Density and Handling vs. Formanilide

N-Ethylformanilide has a density of 1.056 g/cm³ at 20°C , whereas formanilide exhibits a higher density of 1.186 g/cm³ at 50°C (or 1.144 g/cm³ at 25°C depending on source) [1]. The lower density of the ethyl analog reflects differences in molecular packing and may influence solvent miscibility and phase behavior in biphasic reaction systems.

Density
Reported
1.056 g/cm³ vs. 1.186 g/cm³ (formanilide)
May influence volumetric measurements and phase behavior in biphasic systems.
~10–12% lower density; cross-study comparable.
Physical property Formulation Handling

Patent-Validated Piperonal Synthesis

United States Patent 4,157,333 explicitly claims a process for preparing piperonal that comprises reacting 1,2-methylenedioxybenzene with an N-alkylformanilide (including N-ethylformanilide) and a condensing agent such as phosphorus oxychloride or phosgene, followed by hydrolysis [1]. This patent-established utility distinguishes N-ethylformanilide as a specifically enabled reagent for an industrially relevant transformation, whereas alternative formamides (e.g., DMF) are not claimed in this specific process context.

Patent-Validated Use
Specification review
Explicitly claimed in US 4,157,333
Process-specific reagent for piperonal synthesis; may support IP compliance.
Alternative formamides not claimed in this patent context.
Industrial synthesis Patented process Piperonal

N-Ethylformanilide Application Scenarios


Heterocyclic Synthesis via Aldol-Type Condensations

Based on the established 40-45% yield in aldol-type condensation with diethyl succinate [1], N-ethylformanilide is best procured for the synthesis of disubstituted aminomethylenesuccinic esters, which serve as intermediates in the construction of nitrogen-containing heterocycles. The ethyl substituent may offer distinct steric tuning compared to the methyl analog, influencing regioselectivity in subsequent cyclization steps.

Piperonal Production via Patented Vilsmeier-Haack

The explicit inclusion of N-alkylformanilides in US Patent 4,157,333 for piperonal synthesis [2] makes N-ethylformanilide a critical procurement item for industrial facilities seeking to implement or optimize this specific route. The process offers an alternative to traditional safrole oxidation and may be advantageous where supply chain diversification or regulatory compliance favors synthetic over natural-sourced piperonal.

Conformational Studies and Reaction Mechanism Elucidation

The well-characterized cis-trans isomerism of N-ethylformanilide (19:1 ratio, with phenyl cis to formyl proton) [3] renders it a model substrate for fundamental studies on amide bond rotation and conformation-dependent reactivity. Researchers investigating stereoelectronic effects in formylation or cyclization reactions will find the compound's defined conformational preference valuable for mechanistic interpretation.

Formylation Reagent Development and Comparative Studies

Given its intermediate physical properties—solid at room temperature (m.p. 80°C) yet with a density lower than formanilide [4]—N-ethylformanilide is an ideal candidate for head-to-head comparative studies against N-methylformanilide and other formylating agents. Its distinct boiling point (259°C) also makes it suitable for high-temperature formylation reactions where lower-boiling analogs might evaporate or degrade.

Application
Selection Property
Validation Focus
Heterocyclic synthesis (aldol-type)
Ethyl steric tuning
Yield and regioselectivity in condensation steps
Piperonal production
Patented Vilsmeier-Haack compatibility
Process specificity and IP alignment
Conformational analysis
Defined amide isomer ratio
Stereoelectronic effect on reactivity
Formylation reagent comparison
Intermediate thermal stability
Performance in high-temperature reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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